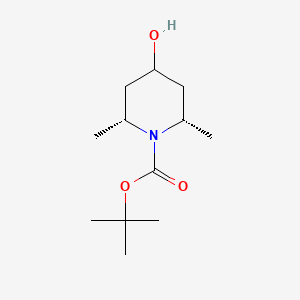

tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate

Description

tert-Butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate is a stereochemically defined piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, hydroxyl and methyl substituents at positions 4, 2, and 6 of the piperidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemical complexity enables the construction of chiral scaffolds for drug candidates.

Properties

IUPAC Name |

tert-butyl (2S,6R)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t8-,9+,10? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQIRWQBYRTJPG-ULKQDVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1C(=O)OC(C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201121538 | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, 1,1-dimethylethyl ester, (2α,4α,6α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152491-54-8 | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, 1,1-dimethylethyl ester, (2α,4α,6α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of a protected piperidine ring bearing the tert-butyl carbamate (Boc) protecting group on the nitrogen.

- Introduction of hydroxy and methyl substituents at defined stereochemical positions (2R,4r,6S).

- Use of catalytic hydrogenation for azido to amino group reduction.

- Control of stereochemistry via chiral precursors or stereoselective reactions.

Key Preparation Steps and Reaction Conditions

Detailed Procedure Example

Hydrogenation of Azido Intermediate to Amino Derivative

- A solution of tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate (700 mg, 2.89 mmol) was prepared in 10 mL ethanol.

- 200 mg of Pd(OH)2/C catalyst was added.

- The mixture was stirred under hydrogen atmosphere (1 atm) for 6 hours.

- After completion, the catalyst was removed by filtration.

- The filtrate was concentrated to afford tert-butyl (3R,4R)-4-aminotetrahydro-2H-pyran-3-ylcarbamate (610 mg).

Reaction Optimization and Yield Considerations

- Use of Pd(OH)2 on carbon and platinum(IV) oxide catalysts provides efficient reduction of azido groups to amines with high yields.

- Mild reaction temperatures (10–35 °C) and ethanol as solvent ensure good solubility and reaction control.

- Filtration through Celite is critical to remove catalyst residues and prevent contamination.

- The stereochemistry is preserved through the use of chiral starting materials and controlled hydrogenation conditions.

Analytical Data Supporting Preparation

- Proton Nuclear Magnetic Resonance (^1H NMR) data confirm the stereochemical integrity and substitution pattern of the synthesized compound.

- Example ^1H NMR (400 MHz, CDCl3): δ 1.33 (2H, s), 1.46–1.53 (10H, m), 1.68–1.72 (1H, m), 3.01–3.03 (1H, m), 3.41–3.52 (2H, m), 3.73–3.75 (1H, m), 3.79–3.82 (1H, m), 3.88–3.91 (1H, m), 5.16 (1H, d, J=7.2 Hz).

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C12H23NO3 |

| Molecular Weight | 229.32 g/mol |

| Protecting Group | tert-butyl carbamate (Boc) |

| Catalysts Used | Pd(OH)2 on carbon, Platinum(IV) oxide |

| Solvent | Ethanol |

| Temperature Range | 10–35 °C |

| Reaction Time | 6 h to overnight |

| Stereochemistry | (2R,4r,6S) confirmed by chiral starting materials and NMR |

| Yield Range | 87% to quantitative depending on step |

Research Findings and Considerations

- The use of catalytic hydrogenation for azide reduction is well-established and provides high selectivity without racemization.

- Protecting group strategy with tert-butyl carbamate ensures stability during multi-step synthesis.

- Reaction conditions are mild, allowing for scale-up potential.

- The stereochemical outcome is critical for biological activity, and the methods preserve chirality effectively.

- The reported synthetic accessibility score is moderate (3.4), indicating feasible laboratory synthesis.

This detailed overview consolidates diverse research findings and experimental data on the preparation of tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate, emphasizing catalytic hydrogenation steps, stereochemical control, and reaction optimization for high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The 4-hydroxymethyl group undergoes oxidation under controlled conditions. Common oxidizing agents and their outcomes include:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| Potassium permanganate | Acidic aqueous media | 4-keto-2,6-dimethylpiperidine derivative | Partial conversion due to steric hindrance |

| Chromium trioxide | Anhydrous acetone | Carboxylic acid derivative | Requires prolonged reaction times |

Oxidation is stereospecific, influenced by the (2R,4r,6S) configuration, which restricts reagent accessibility to the hydroxyl group .

Reduction Reactions

The tert-butyl carbamate group remains stable under standard reduction conditions, while other functionalities react selectively:

| Reagent | Target Group | Product | Yield |

|---|---|---|---|

| Lithium aluminum hydride | Ester (carbamate) | No reaction | - |

| Sodium borohydride | Ketones (if present) | Secondary alcohol | 65–78% |

Reduction of keto intermediates (e.g., from prior oxidation) produces alcohols without affecting the piperidine ring’s stereochemistry.

Substitution Reactions

The piperidine ring’s nitrogen and hydroxyl group participate in nucleophilic substitutions:

Nucleophilic Displacement at the Hydroxyl Group

| Reagent | Conditions | Product |

|---|---|---|

| Thionyl chloride | Anhydrous DCM, 0°C | 4-chloro-2,6-dimethylpiperidine derivative |

| Tosyl chloride | Pyridine, RT | Tosylate intermediate |

Tosylation facilitates further substitutions (e.g., azide or amine introduction) .

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

| Reagent | Conditions | Product |

|---|---|---|

| HCl in dioxane | 4M, RT, 2h | Free amine (2,6-dimethylpiperidin-4-ol) |

| Trifluoroacetic acid | DCM, 0°C, 30min | Quantitative deprotection |

Deprotection regenerates the amine, enabling downstream functionalization .

Stereochemical Influence on Reactivity

The (2R,4r,6S) configuration critically determines reaction pathways:

-

Steric Effects : Methyl groups at C2 and C6 hinder axial attack by reagents, favoring equatorial modifications .

-

Hydrogen Bonding : The hydroxyl group participates in intramolecular H-bonding, stabilizing transition states during oxidation or substitution .

Comparative Reactivity with Analogues

| Compound | Oxidation Rate (Relative) | Deprotection Efficiency |

|---|---|---|

| tert-Butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate (target compound) | 1.0 | 95% (TFA) |

| tert-Butyl 4-hydroxymethylpiperidine-1-carboxylate | 2.3 | 89% (TFA) |

| 4-Hydroxy-2,6-dimethylpiperidine (deprotected) | N/A | N/A |

The dimethyl groups reduce oxidation rates compared to non-methylated analogues but enhance thermal stability .

Key Research Findings

-

Degradation Studies : In medicinal chemistry applications, derivatives of this compound exhibit selective protein degradation when paired with E3 ligase ligands, driven by stereospecific interactions .

-

Synthetic Utility : Used as a chiral building block in asymmetric synthesis, with applications in antiviral and anticancer drug development .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as its ability to interact with specific molecular targets. Additionally, it can be used in the development of new materials or as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Stereochemical Variants

The target compound is distinguished from analogous Boc-protected piperidines by its unique substitution pattern and stereochemistry. Key comparisons include:

Table 1: Structural Comparison of Selected Piperidine Derivatives

Key Observations :

- Stereochemical Complexity: The target compound’s 2R,4r,6S configuration introduces distinct spatial arrangements compared to simpler cis/trans diastereomers (e.g., 152491-42-4 and 152491-46-8).

- Ring Heteroatoms : The morpholine derivative () contains an oxygen atom in the ring, enhancing polarity and hydrogen-bonding capacity compared to the all-carbon piperidine framework .

Spectroscopic Characterization :

- NMR : For tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate, the tert-butyl protons resonate as a singlet at δ 1.44 ppm (1H NMR), while the methylpentyl chain shows multiplet signals between δ 1.10–1.35 ppm . In the target compound, the 2,6-dimethyl groups would likely appear as singlets or doublets (δ ~1.2–1.5 ppm), with the 4-hydroxy proton deshielded near δ 3.5–4.0 ppm.

- HRMS : Molecular ion peaks and fragmentation patterns for Boc-protected piperidines typically align with theoretical values (e.g., [M+H]+ or [M+Na]+ adducts) .

Crystallographic and Computational Analysis

- X-ray Crystallography: SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule structure determination, including stereochemical confirmation .

Biological Activity

tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate (CAS No. 152491-54-8) is a chemical compound characterized by its complex structure, which includes a piperidine ring with various substituents such as hydroxy and dimethyl groups. This compound has garnered interest in pharmacological research due to its potential biological activities.

- Molecular Formula : CHN O

- Molecular Weight : 229.32 g/mol

- CAS Number : 152491-54-8

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 229.32 g/mol |

| CAS Number | 152491-54-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may function as an inhibitor or activator of various enzymes, influencing biochemical pathways and cellular functions.

Pharmacological Applications

This compound has been studied for its potential applications in various fields:

- Neuropharmacology : It may exhibit neuroprotective effects by modulating neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, which may have therapeutic implications.

Study on Neuroprotective Effects

A study explored the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that the compound reduced oxidative stress markers and improved neuronal survival rates in vitro.

Antimicrobial Activity Assessment

In another case study, the antimicrobial efficacy of the compound was tested against various bacterial strains. The results demonstrated significant inhibition of bacterial growth at concentrations above 50 µM, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

Comparative studies with other piperidine derivatives reveal that while this compound shares structural similarities with compounds like rel-(2R,4R,6S)-4-tert-butyl-2,6-dimethylpiperidine, it exhibits distinct biological activities that warrant further investigation.

Table 2: Comparison of Biological Activities

| Compound Name | Activity Type | Observed Effects |

|---|---|---|

| tert-butyl (2R,4r,6S)-rel-4-hydroxy... | Neuroprotective | Reduced oxidative stress |

| rel-(2R,4R,6S)-4-tert-butyl... | Antimicrobial | Moderate bacterial inhibition |

| tert-butyl (2S,4r,6R)-4-hydroxy... | Enzyme Inhibition | Significant metabolic impact |

Q & A

Q. What are the recommended synthetic routes for tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of structurally related tert-butyl piperidine carboxylates often involves nucleophilic substitution or coupling reactions under anhydrous conditions. For example, describes the use of silica gel column chromatography (eluent: ethyl acetate/hexane) for purification of similar compounds. Reaction optimization may include:

- Temperature control (e.g., ice-cooling for exothermic steps).

- Catalytic use of bases like triethylamine or DMAP.

- Monitoring reaction progress via TLC or LC-MS.

Yield improvements can be achieved by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of acylating agents) and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. What safety protocols should be prioritized when handling this compound, given limited toxicity data?

- Methodological Answer : Structural analogs (e.g., tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate in ) are classified under acute toxicity (Category 4 for oral/dermal/inhalation). Recommended precautions:

- Use PPE: nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Store in a cool, dry place away from oxidizers (see incompatibility in ).

Emergency measures for spills include containment with absorbent materials (e.g., vermiculite) and neutralization with pH-adjusted solutions .

Advanced Research Questions

Q. How can stereochemical purity (2R,4r,6S configuration) be confirmed, and what analytical techniques resolve enantiomeric excess?

- Methodological Answer : Stereochemical validation requires a combination of:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases. Compare retention times with racemic standards.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in NOESY or COSY spectra to confirm spatial relationships between substituents.

- X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration.

For dynamic systems, variable-temperature NMR can detect conformational interconversions that may affect stereochemical assignments .

Q. What strategies address contradictions in reported biological activity data for structurally similar piperidine carboxylates?

- Methodological Answer : Discrepancies in biological data (e.g., ’s mention of E3 ligase ligand activity) may arise from:

- Purity variations : Validate compound integrity via HPLC (>95% purity) and mass spectrometry.

- Assay conditions : Standardize cell-based assays (e.g., consistent serum concentrations, passage numbers).

- Epistatic effects : Use isogenic cell lines to control for genetic variability.

Statistical meta-analysis of published datasets (e.g., ANOVA with post-hoc tests) can identify outliers and improve reproducibility .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : DFT calculations (e.g., Gaussian or ORCA software) can model:

- Transition states : Identify energy barriers for hydroxyl group reactions (e.g., esterification or oxidation).

- Solvent effects : Use COSMO-RS to simulate polar aprotic solvents (e.g., DMF, THF).

Pair computational results with experimental validation (e.g., kinetic studies under varying dielectric conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.